molecular formula C10H10F3NO2 B2542149 Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate CAS No. 959214-76-7

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate

Cat. No.: B2542149
CAS No.: 959214-76-7
M. Wt: 233.19
InChI Key: DEKGFKIMYNPOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . Its hydrochloride salt form has the CAS number 959139-69-6 and a molecular weight of 269.65 g/mol . This α-amino ester derivative features a trifluoromethyl group on the phenyl ring, a structure known to be of significant interest in medicinal and organic chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds valuable intermediates in pharmaceutical research . While specific biological activity data for this exact compound is not readily available in the public domain, structural analogs containing the α-amino ester and trifluoromethylphenyl motifs are frequently utilized in the synthesis of peptidomimetics and β-amino acid derivatives . These are often explored for their potential to mimic bioactive peptides while offering improved resistance to enzymatic degradation . This compound is intended for use as a building block in chemical synthesis and research applications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKGFKIMYNPOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid esters.

Scientific Research Applications

Protein Modification

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate is recognized as a cell-permeable protein modifying agent. It can modify cysteine residues in proteins through a process known as S-trifluoroacetylation. This modification can significantly impact protein function, stability, and interactions with other molecules.

Key Techniques for Analysis :

  • Mass Spectrometry
  • Nuclear Magnetic Resonance Spectroscopy

Drug Development

The compound's unique trifluoromethyl group is linked to enhanced biological activity, making it a potential candidate for the development of new pharmaceuticals. Its structural similarity to amino acids allows it to interact with various biological targets, potentially influencing metabolic pathways.

Potential Therapeutic Areas :

  • Neuropharmacology
  • Anti-inflammatory treatments

Case Study 1: Protein Interaction Studies

A study examined the effects of S-trifluoroacetylation on specific proteins involved in signaling pathways. Researchers utilized this compound to modify cysteine residues and analyzed subsequent changes in protein interactions using mass spectrometry. Results indicated significant alterations in protein stability and interaction networks, highlighting the compound's utility in studying protein dynamics.

Case Study 2: Neuropharmacological Applications

In preliminary pharmacological studies, this compound was tested for its ability to modulate neurotransmitter receptors. Initial findings suggested that compounds with trifluoromethyl substitutions exhibit enhanced lipophilicity, leading to improved receptor binding affinities compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism :

  • The ortho-CF₃ isomer (main compound) exhibits steric hindrance, reducing synthetic yields compared to para-CF₃ derivatives, which are easier to functionalize .
  • Meta-CF₃ analogs (e.g., CAS 179811-81-5) show intermediate reactivity and are used in CNS-targeting drug candidates .

Ester Group Impact :

  • Ethyl esters (e.g., compounds in ) demonstrate higher yields (>89%) due to reduced steric effects compared to methyl esters .
  • Methyl esters (e.g., main compound) are preferred in pharmaceuticals for their lower molecular weight and enhanced bioavailability .

Functional Group Diversity :

  • Thiazole- and urea-containing derivatives () exhibit potent antiproliferative activity but require multi-step synthesis .
  • Trifluoroacetamido groups () introduce stereoelectronic effects, improving target binding in enzyme inhibitors .

Key Insights:

  • Ortho-substituted CF₃ compounds face challenges in crystallization and purification, often requiring HCl salt formation for stability .
  • Para-substituted CF₃ derivatives (e.g., CAS 390815-48-2) are prioritized in oncology due to their planar geometry and improved target engagement .
  • Thiazole-containing analogs () achieve higher yields but lack the chiral center critical for enantioselective drug action .

Biological Activity

Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate, a compound characterized by its unique trifluoromethyl group, has garnered attention in the fields of medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO2C_{10}H_{10}F_3NO_2. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

The mechanism of action is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group significantly increases the binding affinity and selectivity of the compound. This interaction can modulate various biological effects, including:

  • Enzyme inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
  • Anticancer Potential : The compound has been explored for its potential use in cancer therapy, with studies indicating that it may affect cancer cell proliferation through its action on specific molecular targets.
  • Neuropharmacological Effects : Its structural similarity to amino acids allows it to interact with neurotransmitter systems, potentially offering therapeutic avenues in neuropharmacology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential against various pathogens,
AnticancerInhibitory effects on cancer cell lines,
NeuropharmacologyInteraction with neurotransmitter receptors,

Case Study 1: Anticancer Activity

In a study evaluating various compounds for their anticancer properties, this compound was found to inhibit the growth of specific cancer cell lines. The mechanism involved modulation of signaling pathways related to cell proliferation and apoptosis. This study highlights the potential therapeutic application of the compound in oncology.

Case Study 2: Neuropharmacological Research

Another research initiative focused on the neuropharmacological effects of this compound. It was found to enhance the binding affinity to serotonin receptors, suggesting a role in mood regulation and potential applications in treating depression or anxiety disorders .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate?

The synthesis typically involves multi-step reactions. One approach includes:

  • Step 1 : Formation of the trifluoromethylphenyl moiety via nucleophilic trifluoromethylation using reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (a trifluoromethylation agent) .
  • Step 2 : Introduction of the amino-acetate group through condensation or esterification reactions under controlled pH and temperature .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/methanol gradients) is often used to isolate the compound . Key analytical validation includes LCMS (e.g., m/z 265 [M+H]+) and HPLC retention time matching .

Q. How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

  • Spectroscopy : 1^1H/13^13C NMR to verify the trifluoromethylphenyl and amino-acetate groups.
  • Mass Spectrometry : LCMS for molecular ion confirmation.
  • Chromatography : HPLC (e.g., retention time 0.61–1.32 minutes under specific gradients) to assess purity . Computational tools like PubChem’s InChI and SMILES strings aid in structural validation .

Q. What are the recommended safety protocols for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid inhalation or skin contact .
  • Waste Disposal : Segregate and transfer to certified waste management services due to potential environmental toxicity .
  • Storage : In airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 70–90% in similar syntheses) may arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., ethyl acetate vs. DMF) or catalyst loading .
  • Purification Efficiency : Differences in chromatography column packing or gradient elution . Methodological optimization using Design of Experiments (DoE) is recommended to identify critical parameters .

Q. What role does the trifluoromethyl group play in the compound’s biochemical interactions?

The trifluoromethyl group enhances:

  • Metabolic Stability : By resisting oxidative degradation in enzyme-rich environments .
  • Lipophilicity : Improving membrane permeability, as observed in drug delivery studies . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors .

Q. How can computational modeling guide the design of derivatives with improved activity?

  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
  • Molecular Dynamics : Simulate interactions with proteins (e.g., cytochrome P450) to assess metabolic pathways .

Methodological Recommendations

  • For Contradictory Data : Replicate experiments using standardized protocols (e.g., USP guidelines) and cross-validate with orthogonal techniques like IR spectroscopy .
  • For Biological Studies : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics with high sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.